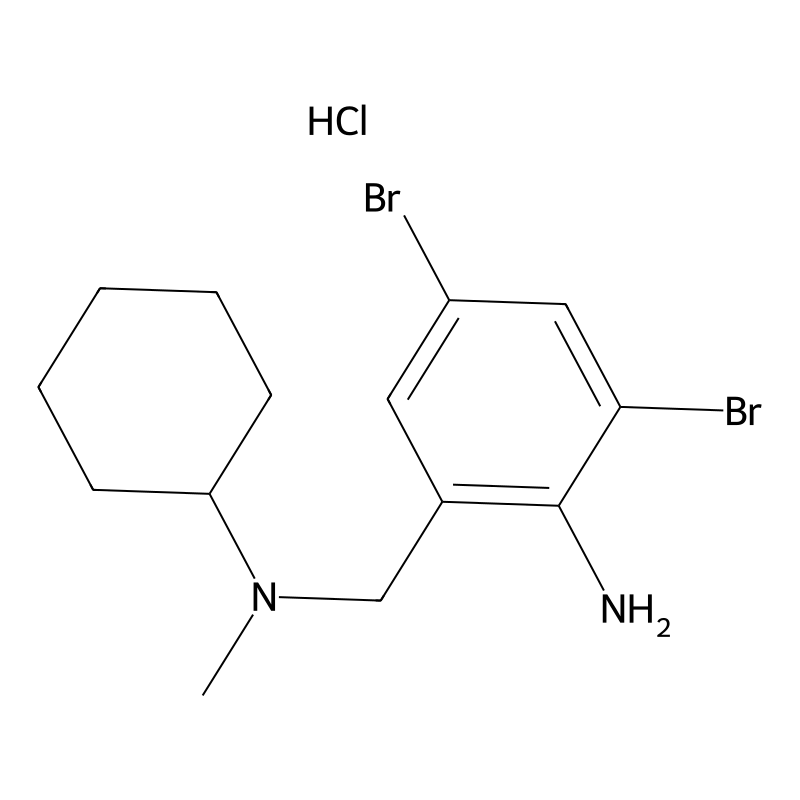

Bromhexine Hydrochloride

C14H21Br2ClN2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H21Br2ClN2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Bromhexine Hydrochloride: Mechanisms, Methodologies, and Therapeutic Potential

Then, I will now begin writing the main body of the whitepaper.

Introduction and Molecular Profile

Bromhexine hydrochloride is a multifaceted pharmacological agent that has evolved beyond its traditional role as a mucolytic drug to exhibit promising activity against several therapeutic targets. First introduced in 1963, this synthetic derivative of the plant alkaloid vasicine has established an extensive safety profile over nearly six decades of clinical use. The molecular structure of this compound features a 2-amino-3,5-dibromobenzylamine scaffold that facilitates interaction with diverse biological targets, including mucopolysaccharide fibers, proteolytic enzymes, and lipid-metabolizing proteins. The drug's relatively low molecular weight (376.1 g/mol) and amphiphilic properties enable efficient tissue penetration, particularly into the pulmonary parenchyma where it achieves concentrations severalfold higher than plasma levels [1].

Recent investigations have revealed that this compound possesses a polypharmacological profile that extends well beyond its mucolytic actions. While it remains a cornerstone in managing respiratory conditions characterized by excessive viscous mucus, research now demonstrates significant inhibitory activity against pancreatic lipase, transmembrane protease serine 2 (TMPRSS2), and bacterial virulence factors. This diverse target engagement positions bromhexine as a promising candidate for drug repurposing initiatives in metabolic disorders, viral infections, and other pathological conditions. The following sections provide a comprehensive technical analysis of bromhexine's mechanisms of action, integrating kinetic data, computational approaches, and experimental methodologies to elucidate its multifaceted pharmacological profile [2] [1].

Primary Mucolytic Mechanisms of Action

This compound exerts its classical mucolytic effects through a multifaceted approach that targets the physical and biochemical properties of respiratory mucus. The drug's primary mechanism involves depolymerization of mucopolysaccharides, specifically targeting the glycoprotein fibers that contribute to mucus viscosity. Through biochemical alteration of these structures, bromhexine effectively reduces both the elasticity and viscosity of respiratory secretions, facilitating their expulsion from the airways. This direct mucolytic activity is complemented by stimulation of serous gland secretion, which produces a more watery mucus that further dilutes thickened secretions [3].

The mucolytic activity of this compound encompasses several complementary physiological mechanisms:

Structural Alteration of Mucus: Bromhexine directly targets the complex mucopolysaccharide fibers present in respiratory mucus, breaking them down into smaller subunits. This biochemical degradation transforms the rigid, cross-linked gel structure of pathological mucus into a less viscous solution that can be more easily cleared from the airways through ciliary movement or coughing [3].

Modulation of Secretory Activity: Beyond its direct effects on existing mucus, bromhexine stimulates the activity of serous glands within the respiratory epithelium. These glands normally produce a thin, watery secretion that helps hydrate the mucosal layer. By enhancing this output, bromhexine effectively dilutes thick mucus deposits, creating a more favorable environment for mucociliary clearance [3].

Enhancement of Ciliary Function: The drug improves the efficiency of ciliary beating, increasing the frequency and coordination of these hair-like structures that line the respiratory tract. This enhanced ciliary activity creates more effective mucociliary escalator function, physically transporting mucus toward the oropharynx for expulsion [3].

Regulation of Mucus Production: In chronic respiratory conditions, bromhexine demonstrates the ability to normalize mucus production by reducing hyperplasia and hypertrophy of goblet cells and submucosal glands. This homeostatic effect addresses the underlying pathophysiology of hypersecretion common in conditions like chronic bronchitis [3].

The combined impact of these mechanisms typically manifests within 2-3 days of initiating treatment, with maximal clinical effects achieved after several days of consistent dosing. The multifaceted approach to mucus management makes bromhexine particularly effective in conditions such as acute bronchitis, chronic bronchitis exacerbations, and other respiratory disorders characterized by excessive or thickened secretions [4].

Table 1: Mucolytic Mechanisms of this compound

| Mechanism | Biological Effect | Therapeutic Outcome |

|---|---|---|

| Mucopolysaccharide depolymerization | Reduction of mucus viscosity and elasticity | Improved mucus flow characteristics |

| Serous gland stimulation | Increased watery secretion | Dilution of thick mucus plugs |

| Enhanced ciliary activity | Improved mucociliary transport | More efficient airway clearance |

| Normalization of mucus production | Reduced goblet cell hyperplasia | Decreased mucus hypersecretion |

Enzyme Inhibition Profiles and Emerging Therapeutic Targets

Pancreatic Lipase Inhibition with Anti-Obesity Potential

This compound demonstrates significant pancreatic lipase (PL) inhibition that rivals the efficacy of Orlistat, the only clinically approved pharmacological agent for this indication. Kinetic analysis reveals that bromhexine exhibits mixed-type inhibition of pancreatic lipase, with an IC50 value of 360 µM and inhibition constant (Ki) of 450 µM. This inhibition mechanism indicates that bromhexine can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency and affinity for its natural substrate. The mixed inhibition pattern suggests bromhexine may interact with both the active site and allosteric regions of pancreatic lipase, providing a comprehensive suppression of its hydrolytic activity [2].

Molecular docking studies confirm that bromhexine interacts with key residues in the catalytic triad of pancreatic lipase, particularly forming a hydrogen bond with His263. This interaction mirrors the binding mechanism of Orlistat and directly interferes with the enzyme's ability to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting this crucial step in lipid digestion, bromhexine reduces fat absorption by 50-70%, representing a promising therapeutic approach for obesity management. The stability of bromhexine's interaction with pancreatic lipase has been validated through Binding Pose Metadynamics (BPMD) simulations, which demonstrate consistent binding orientation and minimal fluctuation during dynamic conditions [2].

TMPRSS2 Protease Inhibition for Antiviral Applications

This compound demonstrates potent and specific inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a cellular protease essential for the viral entry of SARS-CoV-2 and other respiratory viruses. In vitro studies have established an IC50 value of 0.75 µM for TMPRSS2 inhibition, indicating strong potency at clinically achievable concentrations. TMPRSS2 plays a critical role in proteolytic activation of the SARS-CoV-2 spike protein, facilitating viral fusion with host cell membranes. By inhibiting this protease, bromhexine prevents viral entry and subsequent infection, positioning it as a promising prophylactic and therapeutic agent against COVID-19 [1].

The pharmacokinetic profile of bromhexine supports its potential as a TMPRSS2 inhibitor, with lung tissue concentrations reaching 54-132.75 ng/mL following standard oral dosing of 8mg. At higher doses (32mg), pulmonary concentrations are projected to reach 216-531 ng/mL, sufficient to achieve the target cellular concentration of approximately 309 ng/mL required for TMPRSS2 inhibition. This pharmacokinetic rationale has prompted several clinical trials investigating bromhexine's efficacy in COVID-19 patients, with proposed dosing regimens of up to 96 mg daily in adults to maximize antiviral effects [1].

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibition Parameters | Therapeutic Implications |

|---|---|---|

| Pancreatic Lipase (PL) | IC50 = 360 µM; Ki = 450 µM; Mixed inhibition | Reduced dietary fat absorption; Potential anti-obesity application |

| TMPRSS2 Protease | IC50 = 0.75 µM; Target cellular concentration = 309 ng/mL | Inhibition of SARS-CoV-2 viral entry; Potential COVID-19 treatment |

| Bacterial Lipase (Pseudomonas aeruginosa) | IC50 = 49 µM; Ki = 20 µM | Anti-virulence effect against multidrug-resistant bacteria |

Graphical Abstract: Multimodal Mechanisms of this compound - This diagram illustrates the interconnected pharmacological pathways through which this compound exerts its therapeutic effects, encompassing mucolytic activity, enzyme inhibition, and diverse clinical applications.

Pharmacokinetic Properties and Biodistribution

The pharmacokinetic profile of this compound reveals distinctive characteristics that influence its dosing regimens and therapeutic applications. Following oral administration, bromhexine exhibits slow absorption kinetics, with peak plasma concentrations (Cmax) typically achieved within 1.5-2 hours post-administration. Absolute bioavailability is relatively low, approximately 20.06% ± 10.84% in avian species, suggesting significant first-pass metabolism or incomplete gastrointestinal absorption. The drug demonstrates extensive tissue distribution, with a steady-state volume of distribution (Vss) of 22.55 ± 13.45 L/kg in broilers, indicating widespread penetration into body tissues [5].

Bromhexine's distribution profile is particularly favorable for respiratory applications, with lung tissue concentrations significantly exceeding plasma levels. Following an 8mg oral dose in adults, pulmonary concentrations reach 54-132.75 ng/mL, representing a 2.4-5.9-fold accumulation compared to plasma levels of 22.50 ± 7.50 μg/L. This preferential pulmonary distribution is pharmacologically relevant for both mucolytic and antiviral applications, ensuring adequate drug exposure at the site of action. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active metabolites including ambroxol, which contributes to the therapeutic effects. Elimination occurs primarily through renal excretion, with a clearance rate of 1.52 ± 0.38 L/h/kg and elimination half-life supporting three-times-daily dosing in clinical practice [5] [1].

Notably, gender-dependent variations in pharmacokinetics have been observed in animal studies, with male subjects exhibiting approximately 30-40% higher bioavailability than females, potentially attributable to differences in blood flow, tissue distribution, or metabolic activity. While human studies confirming this gender disparity are limited, the observation warrants consideration in clinical dosing and therapeutic monitoring [5].

Experimental Methodologies for Mechanism Characterization

Kinetic Analysis of Enzyme Inhibition

The evaluation of bromhexine's inhibitory activity against pancreatic lipase employs rigorous enzyme kinetic protocols to characterize inhibition mechanisms and potency. The standard assay system typically includes purified pancreatic lipase incubated with bromhexine across a range of concentrations (0-500 μM) in the presence of substrate. The hydrolytic activity is measured spectrophotometrically by monitoring the release of hydrolysis products from synthetic substrates such as p-nitrophenyl esters at 405-410 nm. Initial velocity measurements are performed under controlled conditions (pH 7.0-7.4, 37°C) to maintain physiological relevance [2].

To determine the inhibition mechanism, researchers employ Lineweaver-Burk plot analysis by measuring enzyme activity at varying substrate concentrations in both the presence and absence of bromhexine. The characteristic pattern of lines intersecting in the second quadrant indicates mixed-type inhibition, confirming that bromhexine binds to both the free enzyme and enzyme-substrate complex. The inhibition constant (Ki) is calculated through secondary plots of slope and y-intercept versus inhibitor concentration, with reported values of approximately 450 μM for pancreatic lipase. The half-maximal inhibitory concentration (IC50) is determined by measuring residual enzyme activity across a broad range of bromhexine concentrations (0-1000 μM), with typical values of 360 μM for pancreatic lipase and 49 μM for bacterial lipase [2].

Computational Assessment of Molecular Interactions

Molecular docking simulations provide atomic-level insights into bromhexine's binding interactions with various enzyme targets. The standard protocol begins with protein preparation using crystal structures from the Protein Data Bank (e.g., PDB ID: 1LPB for pancreatic lipase). The protein structure undergoes optimization through hydrogen bond assignment, protonation state adjustment to physiological pH, and energy minimization using force fields such as OPLS4. Ligand structures are obtained from PubChem and prepared using LigPrep tools to generate accurate three-dimensional conformations and assign proper bond orders [2].

Docking simulations are performed using Glide Ligand Docking modules with extra precision (XP) mode to evaluate binding poses and interaction energies. The catalytic triad residues (Ser152, Asp176, His263 in pancreatic lipase) are typically designated as the grid center for docking calculations. Bromhexine demonstrates stable binding orientations within the active site of pancreatic lipase, forming critical hydrogen bonds with His263 and hydrophobic interactions with adjacent residues. These computational predictions are validated through molecular dynamics simulations (200 ns duration) using Desmond MD engine with OPLS4 force field, confirming binding pose stability under dynamic conditions. Additional Binding Pose Metadynamics (BPMD) simulations (10 independent runs of 10 ns each) further verify interaction stability through biasing force applications and root-mean-square deviation (RMSD) analyses [2].

Experimental Workflow for Computational Assessment - This diagram outlines the sequential protocol for evaluating bromhexine's molecular interactions with enzyme targets, from initial structure preparation through advanced dynamics simulations.

Therapeutic Implications and Clinical Applications

Approved Indications and Dosing Regimens

This compound is officially indicated for the management of mucus secretion disorders in acute bronchitis and exacerbations of chronic bronchitis, often as an adjunct to antibiotic therapy in severe respiratory infections. The established dosing regimens follow age-dependent protocols:

- Children aged 2-5 years: 4mg twice daily

- Children aged 5-12 years: 4mg four times daily

- Children over 12 years and adults: 8mg three times daily, potentially increased to 12mg four times daily under medical supervision [4]

Clinical effects typically manifest within 2-3 days of initiation, with optimal outcomes achieved after several days of consistent therapy. The drug is available in various formulations including tablets, syrups, and solutions, allowing flexibility in administration across different patient populations. As an over-the-counter medication in many regions, bromhexine provides accessible mucus management, though appropriate precautions are necessary regarding self-medication practices [4].

Emerging Therapeutic Applications

Recent investigations have revealed several promising off-label applications for this compound based on its newly discovered enzyme inhibition properties:

Metabolic Syndrome and Obesity: The potent pancreatic lipase inhibition demonstrated by bromhexine positions it as a candidate for obesity management. By reducing dietary fat absorption by 50-70%, bromhexine could mimic the mechanism of Orlistat while potentially offering an improved side effect profile. The comparable Ki values (450 μM for bromhexine versus Orlistat) support further investigation into its anti-obesity applications [2].

Viral Infections including COVID-19: The TMPRSS2 protease inhibition (IC50 = 0.75 μM) provides a mechanistic rationale for bromhexine's potential against SARS-CoV-2 and other respiratory viruses. Clinical trials have proposed elevated dosing regimens (up to 96mg daily in adults) to achieve sufficient pulmonary concentrations for antiviral effects. The established safety profile enables rapid repurposing for emerging viral threats [1].

Antibacterial Adjuvant Therapy: The inhibition of bacterial lipase (IC50 = 49 μM) in Pseudomonas aeruginosa and other pathogens suggests potential application as an anti-virulence agent. By targeting secretory enzymes crucial for bacterial invasion and tissue damage, bromhexine could enhance the efficacy of conventional antibiotics against multidrug-resistant organisms [2].

Safety Profile and Contraindications

This compound is generally well-tolerated, with adverse effects typically mild and transient. The most frequently reported side effects include gastrointestinal discomfort (upper abdominal pain, nausea, vomiting, diarrhea), neurological symptoms (headache, dizziness), and occasional skin reactions (rash, urticaria). Special precautions are warranted in specific patient populations:

- Patients with gastric ulcers: Bromhexine may compromise the gastric mucosal barrier, requiring cautious use [4]

- Asthmatic patients: Potential for bronchospasm in sensitive individuals [4]

- Severe hepatic or renal impairment: Reduced clearance may necessitate dose adjustment [4]

- Children under 2 years: Contraindicated due to risk of life-threatening mucus accumulation [4] [1]

- Elderly and debilitated patients: Reduced ability to clear respiratory secretions requires careful monitoring [4]

Notably, the incidence of adverse reactions appears similar across age groups when dosed appropriately, supporting its use in both pediatric and adult populations [1].

Table 3: Dosing Strategies for Different Therapeutic Applications

| Therapeutic Goal | Proposed Dosing Regimen | Target Tissue Concentration | Evidence Level |

|---|---|---|---|

| Conventional mucolytic therapy | 8-16mg TID (adults); 4-8mg BID-QID (children) | 54-133 ng/mL (lung) | Established use |

| TMPRSS2 inhibition for COVID-19 | 32-96mg daily in divided doses | >309 ng/mL (lung) | Clinical trials |

| Pancreatic lipase inhibition for obesity | Not established (360 μM IC50) | ~360 μM (intestinal lumen) | Preclinical |

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing potential based on its multifaceted mechanisms of action. While its mucolytic properties are well-established in clinical practice, the recent characterization of its enzyme inhibition capabilities against pancreatic lipase, TMPRSS2 protease, and bacterial virulence factors has significantly expanded its therapeutic horizon. The favorable safety profile and extensive clinical experience with bromhexine facilitate rapid investigation of these emerging applications [2] [1].

Significant research gaps remain in translating these mechanistic insights into clinical practice. For the anti-obesity application, structure-activity relationship studies could guide the development of bromhexine analogs with enhanced potency and specificity for pancreatic lipase. For the antiviral indications, well-controlled randomized clinical trials are needed to establish efficacy against SARS-CoV-2 and other TMPRSS2-dependent viruses. Additionally, comprehensive pharmacokinetic studies in diverse patient populations would optimize dosing strategies for both conventional and emerging applications [2].

The ongoing scientific reappraisal of this compound illustrates how established pharmacological agents can yield novel therapeutic applications through mechanistic reinvestigation. As research continues to elucidate the full scope of its biological activities, bromhexine may secure expanded roles in managing metabolic disorders, viral infections, and other conditions beyond its traditional respiratory indications.

References

- 1. Re-recognizing this compound [link.springer.com]

- 2. Combining kinetics and in silico approaches to evaluate ... [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: Uses, Dosage, and Side Effects [vinmec.com]

- 5. Pharmacokinetics of this compound in broilers ... [sciencedirect.com]

Bromhexine hydrochloride TMPRSS2 protease inhibition mechanism

TMPRSS2 Structure and Role in Viral Entry

TMPRSS2 is a type II transmembrane serine protease (TTSP). Its extracellular region contains several domains, with the C-terminal Serine Protease (SP) domain housing the canonical catalytic triad Ser441-His296-Asp345 [1] [2].

For SARS-CoV-2 infection, the virus's Spike (S) protein must be primed via proteolytic cleavage. TMPRSS2 is a key host protease that cleaves the S protein, enabling virus-host membrane fusion [1] [2]. Inhibiting TMPRSS2 blocks this cleavage, preventing viral entry into the host cell [3].

Mechanism and Comparative Binding of TMPRSS2 Inhibitors

Several known inhibitors, including Bromhexine hydrochloride, Camostat mesylate, and Nafamostat, target TMPRSS2 with varying potency and binding modes. The table below summarizes their key characteristics:

| Inhibitor | Reported Potency/Binding Affinity | Key Binding Residues/Interactions | Inhibition Mechanism |

|---|---|---|---|

| This compound (BHH) | Weaker binder; ~95% plasma protein binding [4]. | Binds near Ala386 [3]; interacts with Gln438 via hydrophobic contacts [5]. | Non-competitive inhibition; binds outside the catalytic triad [3] [5]. |

| Camostat Mesylate | Strongest binder (based on MM-PBSA calculations) [3]. | Interacts directly with catalytic triad residues His296 and Ser441 [3] [5]. | Competitive inhibition; acylates the catalytic Ser441 [1]. |

| Nafamostat | Potent inhibitor (IC~50~ in low nM range) [1]. | Phenylguanidino moiety forms salt bridges in the S1 pocket with Asp435, Ser436, Gly464 [1]. | Competitive inhibition; covalent, acyl-enzyme complex with catalytic Ser441 [1]. |

Experimental and computational studies reveal key differences in how these inhibitors bind:

- Catalytic Triad Binding: Camostat and Nafamostat bind directly to the catalytic triad (e.g., Ser441, His296) or the S1 pocket, acting as competitive inhibitors [3] [1]. Nafamostat forms a covalent acyl-enzyme complex [1].

- Bromhexine's Binding Pocket: Docking and molecular dynamics simulations show Bromhexine binds adjacent to the catalytic core, interacting with residues like Ala386 and Gln438 through hydrophobic contacts [3] [5]. This suggests a non-competitive mechanism, potentially altering protease dynamics or substrate access [2].

Experimental Workflow for Mechanism Elucidation

The diagram below outlines a general methodology integrating computational and experimental approaches to study TMPRSS2 inhibition, as reflected in recent research.

Integrated workflow for elucidating TMPRSS2 inhibition mechanisms.

Key methodological details include:

- Homology Modeling & MD Simulations: Used to generate stable 3D TMPRSS2 models when experimental structures were unavailable. MD simulations (e.g., 500 ns) assess complex stability, with binding free energy calculated via MM-PBSA to rank inhibitor affinity [3].

- Recombinant Protein Production: A "directed activation strategy" (dasTMPRSS2) enables high-yield production of active enzyme for biochemical and structural studies [1].

- X-ray Crystallography: Co-crystallization with inhibitors (e.g., Nafamostat) provides atomic-level interaction details [1].

Therapeutic Implications and Research Outlook

Bromhexine's potential as a repurposing candidate stems from its established safety profile and over-the-counter (OTC) availability [4]. Its action as a selective TMPRSS2 inhibitor is a key focus for managing COVID-19 [4].

From a drug design perspective, Bromhexine's binding mode offers a starting point for developing more potent and selective non-competitive inhibitors. Effective TMPRSS2 inhibitors should enhance van der Waals interactions with uncharged residues in the substrate-binding cavity and minimize unfavorable electrostatic effects from charged residues at the cavity's rim [2].

References

- 1. Structure and activity of human TMPRSS2 protease ... [nature.com]

- 2. Dissecting the Binding Affinity of Anti-SARS-CoV-2 ... [mdpi.com]

- 3. Structural insights and inhibition mechanism of TMPRSS2 by ... [pmc.ncbi.nlm.nih.gov]

- 4. Bromhexine - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Homology Modeling and Docking Studies of TMPRSS2 ... [chemrxiv.org]

Bromhexine hydrochloride mucolytic agent secretolytic action

Introduction and Background

Bromhexine hydrochloride is a synthetic mucolytic agent derived from the natural alkaloid vasicine found in the plant Adhatoda vasica [1]. First introduced in 1963, it has been widely used for decades as an over-the-counter (OTC) medication to manage respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis, asthma, and COPD [2] [1]. Beyond its established role as a secretolytic agent, recent research has explored its potential as a repurposed drug, particularly for its suspected ability to inhibit the TMPRSS2 protease, a host protein that facilitates SARS-CoV-2 viral entry [3] [1].

Detailed Mechanism of Action

The secretolytic action of bromhexine is not the result of a single pathway but a multi-faceted pharmacological effect on the respiratory system.

Direct Mucolytic and Secretory Effects

Bromhexine exerts a direct impact on the production and physical properties of mucus. It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers, leading to thinner, less viscous mucus that is easier to expectorate [4] [2]. Electron microscopy studies in humans and animals have shown that bromhexine significantly increases secretory activity in the serous cells of the bronchial submucosal glands, promoting the release of a more fluid, serous secretion [2] [1]. Furthermore, it influences the synthesis of acid mucosubstances in goblet cells, mobilizing secretory products and reducing the content of sulfated mucosubstances, which contributes to decreased sputum viscosity [2].

Stimulation of Pulmonary Surfactant

A key aspect of bromhexine's mechanism is its effect on alveolar type II cells, which are responsible for producing pulmonary surfactant [2]. Studies in rats have shown that bromhexine treatment increases the number and size of lamellated bodies (surfactant storage organelles) within these cells [2]. This leads to an increased secretion of phospholipids, particularly phosphatidylcholine, into the alveolar space [2] [1]. Surfactant helps maintain alveolar expansion and also contributes to the lining fluid of the smaller airways, further improving mucus clearance.

Neurologically-Mediated Secretion

In vivo studies in dogs have revealed a biphasic secretagogic response. An early, transient increase in secretion occurs about 30 minutes after administration, which is mediated by a vagal reflex likely initiated by gastrointestinal irritation. A second, more prolonged phase of secretion is a direct result of the drug's action on the submucosal glands and is not affected by vagotomy or atropine [5]. The diagram below illustrates this dual-pathway mechanism.

Potential Antiviral Mechanism (TMPRSS2 Inhibition)

Molecular simulation and literature studies suggest that bromhexine may act as a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) [3] [1]. Since SARS-CoV-2 utilizes TMPRSS2 for priming its spike protein to enable host cell entry, bromhexine has been investigated as a potential therapeutic to block this pathway [3] [1]. Its established mucoactive activity provides a dual rationale for its use in COVID-19 by also helping to clear viscous secretions from the lungs of infected patients [3].

Clinical and Experimental Evidence

The efficacy of bromhexine is supported by numerous clinical studies, though it is noted that many early trials were conducted before modern rigorous clinical practice standards were fully established [2] [1].

Effects on Sputum Properties and Clearance

Bromhexine consistently demonstrates positive effects on mucus rheology and transport. A key study by Flavell Matts et al. in 53 patients with bronchitis showed that treatment with bromhexine for 7-12 days led to the disappearance of mucopolysaccharide (MPS) and DNA fibers from the sputum, which was associated with reduced sputum production and easier expectoration [1]. Burgi et al. conducted a single-blinded crossover study in 22 adults with chronic bronchitis, finding that bromhexine was more effective than guaifenesin in reducing sputum viscosity and glycoprotein fiber content [1]. Furthermore, studies using radioaerosol tracer techniques in patients with chronic bronchitis showed that bromhexine significantly improved tracheobronchial clearance, facilitating the removal of radioactive tracer particles from the lungs [1].

Adjuvant Therapy with Antibiotics

Bromhexine has been shown to enhance the efficacy of antibiotic therapy. Several studies indicate that by thinning bronchial secretions, it improves the penetration of antibiotics into the lung tissue, leading to higher local concentrations and potentially better clinical outcomes in severe respiratory infections [4] [2].

Quantitative Clinical Data

The table below summarizes quantitative findings from key clinical studies.

| Study Focus / Parameter | Study Details | Key Quantitative Outcomes |

|---|---|---|

| Mucociliary Clearance [1] | Patients with chronic bronchitis; radioaerosol tracer. | Clearance of radioactive tracer increased by 6.8% at 6 hours post-dose. |

| Sputum Viscosity & Fiber Content [1] | 22 adults with chronic bronchitis; single-blinded crossover vs. guaifenesin. | Bromhexine reduced glycoprotein fiber content and viscosity more effectively than guaifenesin. |

| Fetal Surfactant Induction [2] | 36 pregnant women (29-32 weeks); metabolite VIII. | >50% increase in total phospholipids, lecithin, and lecithin/sphingomyelin ratio. |

| Phospholipid Synthesis [2] | Rabbit model; IV Bromhexine/Ambroxol (10 mg/kg). | Up to 200% increase in palmitic acid incorporation into lung phosphatidylcholine. |

Key Experimental Protocols

For researchers aiming to investigate bromhexine, here are detailed methodologies from pivotal studies.

1. Protocol for Assessing Mucociliary Clearance *In Vivo*

This protocol is adapted from studies that used a radioaerosol tracer technique in human patients [1].

- Subjects: Patients with a stable diagnosis of chronic bronchitis.

- Tracer Administration: Subjects inhale a radioaerosol (e.g., Technetium-99m labeled albumin or Teflon particles) with a defined particle size (e.g., 3-5 µm) to ensure deposition in the bronchi.

- Imaging & Measurement: A gamma camera is used to monitor the decay of radioactivity over the lung fields. The rate of tracer clearance is measured for a baseline period.

- Intervention: Administer a single oral dose of bromhexine (e.g., 8-16 mg for adults).

- Post-Treatment Measurement: Continue monitoring radioactivity for several hours (e.g., 6-8 hours) after drug administration. The percentage change in clearance rate from baseline is calculated.

Protocol for Evaluating Sputum Rheology and Biochemistry

This method is based on studies that analyzed the physical and biochemical properties of sputum [1].

- Sputum Collection: Collect expectorated sputum samples from patients (e.g., with chronic bronchitis) before and after a course of bromhexine treatment (e.g., 48 mg/day for 10-14 days).

- Viscosity Measurement: Use a viscometer (e.g., a cone-and-plate viscometer) to measure the viscosity of the sputum samples under standardized conditions.

- Biochemical Analysis:

- Fiber System Analysis: Use light or electron microscopy to identify and quantify the presence of mucopolysaccharide (MPS) and DNA fibers.

- Immunoglobulin Measurement: Use techniques like electrophoresis or specific immunoassays to quantify changes in the concentrations of immunoglobulins (e.g., IgA) and other proteins in the sputum.

3. Protocol for Investigating TMPRSS2 Inhibition *In Vitro*

This protocol is derived from the rationale behind clinical trials for COVID-19 [3].

- Cell Culture: Use a cell line expressing the TMPRSS2 protease (e.g., Vero E6 cells or Calu-3 cells).

- Viral Entry Assay: Incubate cells with a SARS-CoV-2 pseudovirus (or live virus in BSL-3 facilities) in the presence of increasing concentrations of this compound.

- Control Groups: Include a positive control (virus only) and a negative control (no virus). A known TMPRSS2 inhibitor (e.g., camostat mesylate) can serve as a comparative control.

- Outcome Measurement: After 24-48 hours, measure infection rates. This can be done by quantifying luciferase expression from a pseudovirus or by plaque assay for live virus. The IC50 (half-maximal inhibitory concentration) of bromhexine can then be determined.

Emerging Research and Future Directions

The investigation into bromhexine continues, particularly in two key areas:

- COVID-19 Management: Its dual potential as a TMPRSS2 inhibitor and a mucolytic agent has positioned bromhexine as a promising repurposing candidate. Several clinical trials have been initiated to evaluate its efficacy in reducing disease progression, the need for mechanical ventilation, and mortality in COVID-19 patients, including children [3] [1].

- Optimization of Therapy: Future research requires larger, well-designed, modern clinical trials to optimize dosing regimens, identify which patient phenotypes benefit most, and explore its efficacy in combination with other therapies for a wider range of respiratory conditions [2] [1].

References

- 1. Bromhexine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. A reappraisal of the mucoactive activity and clinical efficacy of... [mrmjournal.biomedcentral.com]

- 3. Evaluating the efficacy and safety of bromhexine ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Dosage, and Side Bromhexine | Vinmec Hydrochloride Effects [vinmec.com]

- 5. The role of vagal reflex in mechanism secretagogic of of... action [pubmed.ncbi.nlm.nih.gov]

Bromhexine hydrochloride pharmacological properties

Mechanism of Action and Pharmacodynamics

Bromhexine hydrochloride exerts its effects through a multi-faceted mechanism of action, which includes both secretolytic and potential antiviral activities.

- Mucolytic Action: Bromhexine works by stimulating the mucous glands to produce a secretion that is less viscous. It achieves this by activating the synthesis of sialomucin and breaking down acid mucopolysaccharide fibers within the mucus, thereby reducing its thickness and stickiness [1] [2] [3]. This secretolytic and secretomotor action enhances mucociliary clearance, facilitating the expulsion of mucus from the airways [4] [2].

- Potential Antiviral Action: Recent research interest has focused on bromhexine's role as an inhibitor of the host protein Transmembrane Protease, Serine 2 (TMPRSS2) [4] [5]. TMPRSS2 is crucial for viral entry of pathogens like influenza and SARS-CoV-2 by priming the viral spike protein. Bromhexine's inhibition of this protease may block viral entry into cells [4] [5]. Additionally, its metabolite, ambroxol, may interact with the Angiotensin-Converting Enzyme 2 (ACE2) receptor, further potentially impeding SARS-CoV-2 cellular entry [4].

The following diagram outlines the primary pharmacological pathways of this compound:

Bromhexine exhibits dual mucolytic and potential antiviral mechanisms of action.

Pharmacokinetic Properties

This compound exhibits predictable pharmacokinetics, though with significant first-pass metabolism. Key parameters from human and animal studies are summarized below.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Human Data, unless specified) | Notes / Source |

|---|---|---|

| Absorption & Bioavailability | ||

| Bioavailability | 20–27% [6] (22–27% [4]) | Extensive first-pass effect (75-80%) [4]. |

| T_max (Time to Peak Concentration) | ~1.78 hours (in broilers) [6] | Rapid absorption from GI tract [4] [3]. |

| C_max (Peak Concentration) | 32.72 ng/mL (in broilers, 2.5 mg/kg dose) [6] | |

| Distribution | ||

| Volume of Distribution (V_ss) | 1209 L (19 L/kg) [4] / 22.55 L/kg (in broilers) [6] | Wide distribution; high tissue penetration. |

| Protein Binding | ~95% [4] | Highly bound to plasma proteins [4] [3]. |

| Tissue Concentration | Lung parenchyma levels 3.4-5.9x higher than plasma [4] | |

| Metabolism & Elimination | ||

| Metabolism | Extensive hepatic metabolism [4] | Metabolized to active metabolites including ambroxol [4] [3]. |

| Route of Elimination | Primarily renal (97% of dose) [4] | Mostly as metabolites; <1% as parent drug [4]. |

| Half-life (Terminal) | 6.6 – 31.4 hours [4] | |

| Clearance | 843 – 1073 mL/min [4] / 1.52 L/h/kg (in broilers) [6] |

Experimental Protocols and Research Data

For researchers, understanding the methodologies for quantifying bromhexine and its effects is crucial. The following is a detailed protocol adapted from a recent pharmacokinetic study in broilers [6].

1. Experimental Administration and Design

- Subjects: 20 healthy 12-week-old Arbor Acres broilers.

- Design: Randomized, parallel-controlled study. Subjects were assigned to either an intravenous (IV) or an oral (PO) administration group.

- Administration:

- IV Group: Bromhexine HCl raw material dissolved in dimethyl sulfoxide (DMSO) and diluted with 5% glucose injection. Administered via left inferior vein at 2.5 mg/kg body weight (BW).

- PO Group: Bromhexine HCl soluble powder diluted with purified water. Administered via gavage at 2.5 mg/kg BW.

- Sample Collection: Blood samples (approx. 1 mL) were collected from the inferior veins at predetermined time points post-administration (e.g., 5, 10, 20, 30, 45 min, 1, 2, 3, 4, 6, 8, 12, 15, 24, 36, 48 h). Plasma was separated by centrifugation and stored for analysis [6].

2. UPLC-MS/MS Analysis of Plasma Samples This method provides a specific and sensitive approach for quantifying this compound concentration in plasma.

- Plasma Extraction:

- Mix 0.5 mL of plasma with 1 mL of 0.1% formic acid acetonitrile.

- Vortex thoroughly for 2 minutes.

- Centrifuge at 10,000 × g for 10 minutes.

- Mix 0.3 mL of the supernatant with 0.7 mL of purified water.

- Filter through a 0.22 μm membrane before injection [6].

- Instrumentation and Chromatography:

- System: Acquity UPLC H-Class system coupled with a Xevo TQ-S micro triple quadrupole mass spectrometer.

- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size), maintained at 35°C.

- Mobile Phase: Isocratic elution with Acetonitrile (A) and 0.1% formic acid in water (B) in a ratio of 35:65.

- Flow Rate: 0.2 mL/min.

- Detection Time: 5 minutes per sample [6].

- Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI), positive ion mode.

- Scan Mode: Multiple Reaction Monitoring (MRM) [6].

The experimental workflow for the pharmacokinetic study is summarized below:

Workflow for pharmacokinetic study of bromhexine HCl in an animal model.

Clinical and Therapeutic Applications

Bromhexine is clinically used as a mucolytic agent for respiratory conditions with viscid mucus [4] [1] [2].

Table 2: Clinical Indications and Dosage

| Indication | Role of Bromhexine | Common Dosage (Adults & Children >12 yrs) |

|---|---|---|

| Acute & Chronic Bronchitis | Adjunct therapy to thin mucus and improve clearance [1]. | 8 mg, three times daily [1] [2]. |

| Common Cold & Influenza | Symptomatic treatment of productive cough [4] [2]. | 8 mg, three times daily. Can be increased to 12 mg four times daily under supervision [1] [2]. |

| Other Respiratory Infections | Used in conditions like bronchiectasis and pneumonia to aid mucus expulsion [4] [2]. | As per physician's advice. |

| COVID-19 (Investigational) | Potential adjunct for TMPRSS2 inhibition; clinical trials ongoing [4] [5]. | Not yet established; under investigation. |

Safety and Tolerability Profile

Bromhexine is generally well-tolerated, but some considerations are necessary.

- Common Adverse Effects: Include gastrointestinal issues (nausea, vomiting, diarrhea, upper abdominal pain), nervous system effects (headache, dizziness), and occasional skin reactions (rash, urticaria) [1] [2].

- Contraindications and Precautions:

- Contraindicated in patients with known hypersensitivity to bromhexine [2].

- Use with caution in patients with a history of gastric ulcers, as it may damage the gastric mucosal barrier [1] [2].

- Caution is advised in asthmatic patients (risk of bronchospasm) and in those with severe renal or hepatic impairment (may require dose adjustment) [1] [2].

- Not recommended for children under 2 years of age due to the risk of mucus accumulation [1] [2].

- Drug Interactions: Bromhexine may enhance the penetration of certain antibiotics (e.g., amoxicillin, erythromycin, cefuroxime) into bronchial secretions, which can be a beneficial interaction [2]. Concurrent use with antitussives should be avoided due to the risk of mucus retention [1] [2].

Future Research Directions

Current research explores bromhexine's potential beyond its traditional mucolytic use. Its TMPRSS2 inhibitory activity positions it as a candidate for repurposing against viral respiratory infections, including COVID-19, with several clinical trials underway to evaluate its efficacy and safety in this context [4] [5].

References

- 1. : Uses, Dosage, and Side Effects | Vinmec this compound [vinmec.com]

- 2. : Dosage, Uses, Side Effects and Interactions Bromhexine [medicoverhospitals.in]

- 3. Axcel Bromhexine | MIMS Malaysia Mechanism of Action [mims.com]

- 4. : Uses, Interactions, Bromhexine Mechanism of Action [go.drugbank.com]

- 5. Evaluating the efficacy and safety of bromhexine ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in broilers ... [pmc.ncbi.nlm.nih.gov]

Bromhexine hydrochloride metabolism and elimination half-life

Metabolism and Elimination Profile

The metabolic fate and elimination of bromhexine hydrochloride are summarized in the following table:

| Parameter | Detailed Findings |

|---|---|

| Absorption & Bioavailability | Rapidly & completely absorbed from GI tract [1]. Bioavailability: • Tablet: 22.2 ± 8.5% [1] • Oral solution: 26.8 ± 13.1% [1] • Broilers (animal model): 20.06% ± 10.84% [2]. Time to peak plasma concentration: ~1 hour (humans) [3] [1], ~1.78 hours (broilers) [2] |

| Metabolism | Site: Extensive hepatic first-pass metabolism [4] [1]. Process: Almost completely metabolized to hydroxylated metabolites and dibromanthranilic acid [4] [1]. Key Active Metabolite: Ambroxol [4] [5] [6] |

| Distribution | Volume of Distribution (Vss): 22.55 ± 13.45 L/kg (broilers) [2]. Protein Binding: ~95% (unchanged drug) [4] [1] [7]. Tissue Distribution: Wide distribution; lung parenchyma concentrations 3.4-5.9x higher than plasma [4] |

| Route of Elimination | Primarily via urine (~97%); <1% excreted as unchanged drug [4] [1] |

| Elimination Half-Life | Terminal Half-Life (Human): 6.6 - 31.4 hours (single oral dose) [4] [1]. Biological Half-Life (Human): ~6 hours (estimated from urine data) [3]. Broilers: Slow elimination (specific half-life not stated) [2] |

Detailed Metabolic Pathway and Experimental Analysis

Bromhexine undergoes complex hepatic transformation, producing several metabolites that contribute to its pharmacological activity.

Figure 1: Primary metabolic pathway of this compound. Major metabolites include ambroxol and hydroxylated derivatives, all ultimately excreted in urine [4] [6].

Experimental Protocols for Pharmacokinetic Analysis

Protocol 1: Bioequivalence and Preliminary Pharmacokinetics in Humans

This foundational clinical trial established key human pharmacokinetic parameters [3].

1. Study Design: A randomized, two-way complete crossover study. 2. Subjects: 10 healthy human volunteers. 3. Dosing: Single oral dose of 32 mg this compound from two different tablet products. 4. Sample Collection: Blood samples collected over 4 hours post-administration. 5. Analytical Method: Plasma concentration of bromhexine measured. 6. Pharmacokinetic Analysis:

- Non-compartmental analysis: Cmax, Tmax, AUC

- Compartmental analysis: Combined plasma and 30-hour urine data from 4 volunteers to estimate first-pass effect and half-life using a two-compartment open model 7. Key Findings: Bioequivalence between products; first-pass effect ~75%; biological half-life ~6 hours

Protocol 2: Pharmacokinetics in Broilers (Animal Model)

This study provides comparative animal data using advanced analytical techniques [2].

Figure 2: Experimental workflow for bromhexine pharmacokinetics in broilers showing randomized parallel-controlled design [2].

1. Study Design: Randomized, parallel-controlled design. 2. Subjects: 20 twelve-week-old broilers randomly assigned to IV or oral groups. 3. Dosing: Single dose of 2.5 mg/kg body weight via IV or oral administration. 4. Sample Collection: Blood samples collected at predetermined time points; plasma separated. 5. Analytical Method: Ultra-performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS). 6. Pharmacokinetic Analysis: Non-compartmental analysis (NCA) using Phoenix software. 7. Statistical Analysis: SPSS software for comparing main pharmacokinetic parameters. 8. Key Findings: Slow absorption, incomplete absorption (20.06% bioavailability), wide distribution, slow elimination, and gender-based differences in absorption.

Protocol 3: Spectrophotometric Analysis of Bromhexine and Ambroxol

This methodology enables simultaneous quantification of bromhexine and its active metabolite [6].

1. Principle: Complex formation between drugs and Eosin Y dye. 2. Methods:

- Spectrophotometric (Method I): Measures absorbance at 540 nm at pH 3.6

- Spectrofluorimetric (Method II): Measures quenching of Eosin Y native fluorescence at 540 nm after excitation at 302 nm 3. Validation: Linear ranges of 1.0-5.0 μg/mL for bromhexine and 1.0-10.0 μg/mL for ambroxol 4. Application: Analysis of commercial drug formulations

Research Implications and Context

The pharmacokinetic data reveals several considerations for drug development. The significant first-pass metabolism and low bioavailability suggest potential for formulation strategies to enhance oral absorption. The high volume of distribution and tissue penetration, particularly into lung tissue, support its therapeutic application for respiratory conditions. The protracted terminal half-life indicates possible accumulation with repeated dosing, necessitating careful dose regimen design.

The active metabolite ambroxol contributes to the overall pharmacological effect, representing a prodrug-like characteristic. Recent interest in bromhexine as a TMPRSS2 inhibitor for potential COVID-19 treatment has renewed focus on its pharmacokinetics, with research exploring higher dosing regimens to achieve effective concentrations for this application [4] [8].

References

- 1. : Uses, Dosage, Side Effects and More | MIMS Malaysia Bromhexine [mims.com]

- 2. Pharmacokinetics of this compound in broilers ... [sciencedirect.com]

- 3. Bioavailability of bromhexine tablets and preliminary ... [pubmed.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online Bromhexine [go.drugbank.com]

- 5. - Wikipedia Bromhexine [en.wikipedia.org]

- 6. Facile approaches for determination of Bromhexine ... [pubmed.ncbi.nlm.nih.gov]

- 7. Bromhexine - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Re-recognizing this compound [pmc.ncbi.nlm.nih.gov]

Bromhexine hydrochloride sputum viscosity reduction

Key Experimental Findings & Clinical Data

Substantial preclinical and clinical evidence supports bromhexine's mucoactive activity. The table below summarizes quantitative data and key outcomes from selected studies.

Preclinical & Mechanistic Studies

| Model/System | Bromhexine Dosage | Key Quantitative Outcomes | Reference |

|---|---|---|---|

| Rats (bronchial cells) | 4-20 mg/kg/24 h (parenteral) | Quantitative & qualitative effect on mucus production in secretory cells [1] | Merker 1966 [1] |

| Dogs (tracheal mucosa) | 4 mg (intravenous) | Rapid increase in secretion output; goblet cells and submucosal glands emptied after 60 min [1] | Harada 1977 [1] |

| Rats (type II alveolar cells) | 200 mg/kg/24 h (enteral) | Volumetric density of lamellated bodies (surfactant) in lung parenchyma increased from 1.22% to 2.26% [1] | Gil 1971 [1] |

| Human tissue (bronchial biopsy) | 4 mg, 3 times/24 h | Considerably increased secretion activity in seromucous glands; secretion granules showed ultrastructural similarities to lysosomes [1] | Gieseking 1968 [1] [2] |

Clinical Efficacy and Outcomes

| Study Design / Population | Bromhexine Dosage | Key Efficacy Outcomes | Reference |

|---|---|---|---|

| Adults with chronic bronchitis | 48 mg/24 h | Increased concentration of total phospholipids in bronchoalveolar lavage fluid [2] | Crimi 1986 [2] |

| Adults with chronic bronchitis | 8 mg, 3 times/24 h | Reduction in sputum glycoprotein fiber content and decreased viscosity [2] | Bürgi 1974 [2] |

| Adults with chronic bronchitis | 48 mg/24 h | Increased mucociliary clearance [2] | Thomson 1974 [2] |

| Adults on erythromycin | 4-12 mg/24 h | Increased concentration of erythromycin in bronchial fluid [2] | Bergogne-Berezin 1979 [2] |

| RCT in adults with URTI | 24 mg/24 h | Better cough relief [2] | Barth 2015 [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies.

Protocol 1: Evaluating Effects on Tracheal Mucosa Secretory Activity (Harada et al.)

- Model: Adult dogs [1]

- Intervention: Intravenous injection of 4 mg bromhexine [1]

- Tissue Preparation: Tracheal mucosal samples taken at 15, 30, and 60-minute post-injection [1]

- Analysis: Secretory activity evaluated via scanning electron microscopy to observe ultrastructural changes [1]

- Key Measurements: Output of secretion, participation of goblet cells and sero-mucinous glands, physical appearance of secretions (spherical mucus granules vs. floccular substance) [1]

Protocol 2: Evaluating Effects on Surfactant Secretion (Gil & Thurnheer)

- Model: White rats [1]

- Intervention: Bromhexine administered via gastric tube (200 mg/kg/day for 3 days) [1]

- Tissue Preparation: Lung tissue prepared for electron microscopy [1]

- Analysis: Ultrastructural examination of Type II alveolar epithelial cells with morphometric evaluation [1]

- Key Measurements: Volumetric density of lamellated bodies within Type II cells and within the total lung parenchyma [1]

Protocol 3: Evaluating Mucociliary Clearance (Pavia et al.)

- Subjects: Adult patients with chronic bronchitis [2]

- Method: Tracheobronchial clearance measured using a radioactive tracer technique. Insoluble radioactive particles are inhaled and their retention in the lungs monitored externally [2]

- Analysis: Clearance curves are generated, and the effect of bromhexine on the rate of particle removal is assessed [2]

Mechanism of Action Workflow

The following diagram illustrates the interconnected pathways through which bromhexine hydrochloride acts to reduce sputum viscosity.

Bromhexine's primary mechanisms work by directly breaking down mucus structure and stimulating the production of thinner secretions and surfactant. A secondary pathway enhances the physical clearance of the thinned mucus.

References

Bromhexine Hydrochloride as a TMPRSS2 Inhibitor for SARS-CoV-2 Cell Entry Inhibition: A Technical Review

Executive Summary

Bromhexine hydrochloride, a widely available mucolytic agent, has emerged as a candidate therapeutic against SARS-CoV-2 due to its potent inhibition of the host cell serine protease TMPRSS2. This transmembrane protease is essential for viral entry via non-endosomal pathways by priming the viral spike protein. This whitepaper consolidates the current scientific evidence from in vitro, in silico, and clinical studies on bromhexine's mechanism, efficacy, and potential application in COVID-19. Evidence suggests that bromhexine, at sufficient concentrations, can disrupt the viral life cycle at the point of host cell entry. While early clinical results are promising, further robust trials are necessary to conclusively define its role in prophylaxis and early treatment.

Mechanism of Action: Targeting Viral Entry

The entry of SARS-CoV-2 into host cells is a critical initial step in infection, facilitated by the viral spike (S) protein binding to the host receptor Angiotensin-Converting Enzyme 2 (ACE2). For membrane fusion to occur, the S protein must be primed by proteolytic cleavage. The host enzyme Transmembrane Serine Protease 2 (TMPRSS2) plays a pivotal role in this activation at the cell surface [1] [2].

- TMPRSS2 as a Therapeutic Target: TMPRSS2 cleaves the S protein, releasing a fusion peptide that allows the virus to enter the cell via endocytosis [3]. Inhibition of TMPRSS2 blocks this pathway, forcing the virus to rely on alternative, potentially less efficient entry routes, such as the endosomal pathway involving cathepsins [4]. Research on other coronaviruses (SARS-CoV, MERS-CoV) has demonstrated that TMPRSS2-knockout mice exhibit reduced viral spread and less severe immunopathology [1].

- Bromhexine's Inhibitory Role: this compound has been identified as a potent and selective inhibitor of TMPRSS2. In vitro studies indicate an IC50 (half-maximal inhibitory concentration) of 0.75 μM for inhibiting TMPRSS2 protease activity, a concentration significantly lower than that required to inhibit other proteases [1] [5]. Molecular docking analyses suggest that the bromhexine molecule interacts with the Gln438 residue of TMPRSS2 via a hydrogen bond and forms several hydrophobic interactions within the enzyme's active site [6] [3]. This binding blocks the protease's ability to activate its substrates, including the SARS-CoV-2 S protein.

The following diagram illustrates the mechanism of SARS-CoV-2 cell entry and the proposed point of inhibition by this compound:

Figure 1: Bromhexine inhibits TMPRSS2-mediated viral entry. SARS-CoV-2 uses its spike protein to bind the ACE2 receptor. The host protease TMPRSS2 then cleaves the spike protein, enabling fusion and viral entry. This compound blocks TMPRSS2 activity, disrupting this process.

Quantitative Pharmacological Data

For a research-focused audience, the following table summarizes critical quantitative data on bromhexine's pharmacological profile relevant to its potential anti-SARS-CoV-2 activity.

Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value | Context / Notes | Source |

|---|---|---|---|

| In vitro IC50 (TMPRSS2) | 0.75 μM | Concentration for half-maximal inhibition of TMPRSS2 protease activity. | [1] [5] |

| Target Cell Concentration | ~308.62 ng/mL | Estimated plasma concentration required for TMPRSS2 inhibition based on IC50. | [5] |

| Typical Adult Cmax (8 mg oral) | 22.50 ± 7.50 μg/L (22.5 ng/mL) | Maximum blood concentration; far below target cell concentration at this low dose. | [5] |

| Lung Tissue Concentration (8 mg oral) | 54 - 132.75 ng/mL | Higher than plasma, demonstrating tissue affinity, but still below target. | [5] |

| Projected Lung Concentration (32 mg oral) | 216 - 531 ng/mL | Projected median of 373.5 ng/mL; reaches target concentration. | [5] |

| Proposed High Clinical Dose (Adults) | 8 mg - 96 mg per day | Doses up to 96 mg/day have been suggested to achieve sufficient pulmonary levels. | [5] [7] |

Summary of Experimental and Clinical Evidence

The body of evidence for bromhexine ranges from foundational in-silico modeling to human clinical trials, though the latter are often limited in scale.

In-Vitro and Preclinical Evidence

- In-Vitro Inhibition: A 2022 preprint by Martins et al. demonstrated that this compound treatment significantly inhibited SARS-CoV-2 infection in Caco-2 cell lines expressing TMPRSS2. The drug reduced viral entry by approximately 40% and the viral progeny in the supernatant by about 90% at 48 hours post-infection for both parental and a variant strain of the virus [6].

- In-Silico Molecular Docking: Studies predict that bromhexine and its metabolites can bind not only to TMPRSS2 but also to other viral targets, including the viral spike protein, the main protease (Mpro/3CLpro), and the RNA-dependent RNA polymerase (RdRp) [6]. This suggests a potential for multi-target activity, though the highest affinity is reported for TMPRSS2.

- Animal Model Correlates: While direct animal studies for SARS-CoV-2 were not included in the search results, bromhexine has shown efficacy in related models. In TRAMP mice (a prostate cancer model), intraperitoneal bromhexine significantly reduced the incidence of TMPRSS2-mediated lung and liver metastases, providing indirect proof of its ability to inhibit TMPRSS2 function in vivo [3].

Clinical Evidence

Clinical investigations, while preliminary, offer insights into real-world efficacy.

Table 2: Summary of Key Clinical Studies on Bromhexine for COVID-19

| Study Design | Participant Group | Intervention | Key Findings | Source |

|---|---|---|---|---|

| Open-Label RCT (Prophylaxis) | 50 medical staff | Bromhexine 8 mg TID vs. Control for 8 weeks | 28% vs. 8% combined endpoint (positive PCR/symptoms) (P=0.07). Significant reduction in symptomatic COVID-19: 0/25 vs. 5/25 in controls (P=0.02). | [4] |

| Open-Label RCT (Treatment) | 78 hospitalized patients | Standard care + Bromhexine 8 mg TID vs. Standard care alone | Significant reduction in ICU admissions (5.1% vs. 28.2%, P=0.006), intubation (2.6% vs. 23.1%, P=0.007), and mortality (0% vs. 12.8%, P=0.027). | [7] |

| Proposed Pediatric Protocol | N/A (Proposal) | Age-dependent dosing (12 mg - 48 mg daily) | Proposed dosing based on pharmacokinetic modeling to achieve target lung concentrations in children. Not yet implemented due to low case numbers. | [5] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing findings, here are detailed methodologies for key experiments.

In-Vitro Assessment of Antiviral Activity (Caco-2 Cell Model)

This protocol is adapted from the preprint by Martins et al. [6].

- Objective: To evaluate the effect of this compound on SARS-CoV-2 infection and replication in a permissive cell line.

- Cell Line: Caco-2 (human colorectal adenocarcinoma) cells, known to express TMPRSS2.

- Virus Strain: SARS-CoV-2 (e.g., parental WA1/2020 and relevant variants of concern).

- Test Compound: this compound, dissolved in DMSO or culture medium.

- Methodology:

- Cell Seeding and Culture: Seed Caco-2 cells in 96-well plates and culture until they reach 80-90% confluency.

- Pre-treatment: Pre-treat cells with varying concentrations of bromhexine (e.g., 0.1 μM to 100 μM) or a vehicle control for 1-2 hours prior to infection.

- Viral Infection: Infect cells with SARS-CoV-2 at a pre-determined Multiplicity of Infection (MOI, e.g., 0.1) in the continued presence of the drug. Include virus-only and mock-infected controls.

- Incubation: Incubate the plate for 48-72 hours.

- Endpoint Analysis:

- Viral Load (Entry): At 48h post-infection, harvest cell lysates and quantify viral RNA using RT-qPCR (targeting, for instance, the E or RdRp gene).

- Viral Replication (Progeny): At 48h post-infection, collect cell culture supernatants. Quantify infectious viral titers using a plaque assay or TCID50 on Vero E6 cells, or quantify viral RNA as a proxy.

- Cytotoxicity: Perform a parallel cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) on treated, uninfected cells to ensure antiviral effects are not due to cytotoxicity.

- Data Analysis: Calculate the percentage reduction in viral RNA and infectious titers in treated groups compared to the virus-only control. Determine the IC50 for antiviral activity and the CC50 (50% cytotoxic concentration) to establish a selectivity index (SI = CC50/IC50).

Molecular Docking to TMPRSS2

This in-silico protocol is used to predict the binding affinity and mode of interaction between bromhexine and TMPRSS2 [6] [3].

- Objective: To model the atomic-level interaction between this compound and the TMPRSS2 protein.

- Software: Standard molecular docking suites such as AutoDock Vina or AutoDock4.

- Structures:

- Protein: The crystal structure of the TMPRSS2 serine protease domain (if available) or a homology model built using a template like trypsin or hepsin. The model must be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

- Ligand: A 3D structure of this compound (e.g., from PubChem), prepared by energy minimization and assignment of torsional bonds.

- Methodology:

- Grid Box Definition: Define a grid box large enough to encompass the known or predicted active site of TMPRSS2 (often containing the catalytic triad His296, Asp345, Ser441).

- Docking Run: Perform multiple docking runs with an appropriate search algorithm to generate multiple binding poses.

- Pose Analysis: Analyze the top-ranking poses based on binding affinity (kcal/mol). Identify key residues involved in hydrogen bonding (e.g., Gln438) and hydrophobic interactions.

- Validation: Compare the predicted binding mode with known TMPRSS2 inhibitors to assess the plausibility of the result.

Research Gaps and Future Directions

Despite promising early data, several questions remain unanswered, presenting opportunities for further research:

- Dose Optimization: The most critical gap is defining the optimal dosing regimen in humans. Pharmacokinetic modeling suggests that higher-than-standard doses (e.g., 32-48 mg TID) may be needed to achieve effective TMPRSS2 inhibition in the lungs [5]. Clinical trials are needed to confirm the safety and efficacy of these higher doses.

- Clinical Trial Robustness: Existing clinical studies are limited by their open-label design, small sample sizes, and single-center nature. Large-scale, multi-center, double-blind, placebo-controlled randomized trials are required for definitive evidence [4] [7].

- Stage-Specific Efficacy: The mechanistic rationale strongly suggests that bromhexine would be most effective as a prophylactic or early-stage therapeutic, preventing viral entry and systemic spread. Its utility in late-stage, severe COVID-19, where pathology is driven by inflammation and immune dysregulation, is likely limited [3].

- Activity Against Variants: The in-vitro study by Martins et al. indicated efficacy against a tested variant, but continuous monitoring is needed as the virus evolves [6]. The dependence of new variants on TMPRSS2 for entry will directly influence bromhexine's effectiveness.

Conclusion

References

- 1. Possible use of the mucolytic drug, this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Potential new treatment strategies for COVID-19: is there a role for... [link.springer.com]

- 3. This compound: Potential Approach to Prevent ... [clinmedjournals.org]

- 4. This compound Prophylaxis of COVID-19 for ... [pmc.ncbi.nlm.nih.gov]

- 5. Re-recognizing this compound [pmc.ncbi.nlm.nih.gov]

- 6. Martins: In Vitro Inhibition of SARS - CoV - 2 Infection by Bromhexine ... [c19early.org]

- 7. Effect of bromhexine on clinical outcomes and mortality in COVID-19... [pmc.ncbi.nlm.nih.gov]

Table: Safety and Tolerability of Bromhexine Hydrochloride

| Category | Details | Frequency / Notes |

|---|

| Common Side Effects [1] [2] [3] | Gastrointestinal: Nausea, vomiting, diarrhea, upper abdominal pain, dry mouth. Nervous System: Headache, dizziness, sweating. Skin: Rash, urticaria (hives), itching. | ≥1/1,000 to <1/100 (Common to Uncommon) [1]; Typically mild and resolve without treatment [2]. | | Serious Side Effects [4] [2] | Severe skin reactions: Stevens-Johnson syndrome, toxic epidermal necrolysis, acute generalized exanthematous pustulosis. Severe allergic reactions (difficulty breathing). | Rare (e.g., ≤0.16 cases per million for severe skin issues) [4]; Require immediate medical attention [2]. | | Contraindications [2] [3] | Known hypersensitivity to bromhexine or any component of the formulation. Active gastric ulceration. Not recommended for children under 2 years of age. | Caution advised in patients with a history of gastric ulcers [2] [3]. | | Precautions & Warnings [2] [3] | Asthma: May cause bronchospasm in sensitive individuals. Renal/Hepatic Impairment: Use with caution; reduced clearance may require monitoring or dose adjustment. Impaired Cough Reflex: Risk of mucus accumulation in patients unable to cough effectively. | Use under medical supervision in these populations. | | Use in Special Populations [2] | Pregnancy: Safety not fully established; use only if clearly needed and prescribed. Lactation: Not recommended; can pass into breast milk. Elderly: Use with caution, especially if debilitated. | Risk-benefit assessment required. |

Detailed Safety and Clinical Perspectives

For research and development purposes, a deeper analysis of the safety data and its context is essential.

Overall Safety Profile: Bromhexine is characterized as a "well-tolerated and safe" drug with a long history of over-the-counter (OTC) use [1] [5]. Its low frequency of adverse reactions supports its favorable safety profile [4].

Clinical Trial Observations: A 2022 randomized controlled trial noted that adverse reactions were "of low frequency" and consistent with the known side effect profile, primarily involving gastrointestinal symptoms. The study concluded that the drug was well-tolerated in patients with mild-to-moderate COVID-19 [1].

Drug Interactions: A notable and potentially beneficial interaction is bromhexine's ability to enhance the penetration of certain antibiotics (e.g., amoxicillin, erythromycin, cefuroxime) into bronchial secretions [2] [5]. However, it should not be combined with cough suppressants, as this could lead to dangerous mucus accumulation in the airways [2] [3].

Experimental Protocols for Reference

To support your own research design, here are methodologies from key studies on bromhexine.

In Vitro Antiviral Efficacy Protocol (as referenced in clinical studies): A 2022 clinical trial was based on the premise that bromhexine inhibits the host cell's transmembrane protease serine 2 (TMPRSS2), which is used by SARS-CoV-2 for cellular entry [1]. The methodology involved a randomized, open-label, multicenter design. Patients with mild-to-moderate COVID-19 were assigned to receive either bromhexine plus standard of care (SOC) or SOC alone. The primary endpoint was the reduction in viral load, measured via RT-qPCR of saliva samples at baseline and day 4 [1]. This study ultimately found that bromhexine did not significantly outperform SOC in reducing viral load [1].

Pharmacokinetic Study Protocol (Animal Model): A 2024 study investigated the pharmacokinetics of bromhexine in broilers. The methodology used a randomized, parallel-controlled design. Animals received a single dose of bromhexine hydrochloride (2.5 mg/kg body weight) either intravenously (IV) or orally (PO). Blood samples were collected at predetermined times, and plasma concentrations were determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Pharmacokinetic parameters were calculated via non-compartmental analysis [6].

Mechanism of Action and Signaling Pathways

Bromhexine's primary and investigational mechanisms can be visualized through the following pathways. The diagram below illustrates its dual mechanisms: a well-established mucolytic effect and a theorized antiviral effect via TMPRSS2 inhibition.

Bromhexine's primary mechanism involves altering mucus production and clearance [7] [5]. It stimulates serous cells in the bronchial mucosa and enhances lysosomal activity, leading to the breakdown of acid mucopolysaccharide fibers in mucus. This action results in thinner, less viscous sputum and promotes ciliary activity, ultimately improving mucus transport and expectoration [2] [5].

An investigational mechanism involves the potential inhibition of TMPRSS2. As illustrated, by blocking this protease, bromhexine may prevent the priming of the SARS-CoV-2 spike protein, thereby theoretically interrupting viral entry into host cells [4] [7]. However, one clinical study noted that bromhexine's slight antiviral activity in cells lacking TMPRSS2 suggests other mechanisms may be involved [1].

References

- 1. Efficacy of Bromhexine versus Standard of Care in Reducing ... [pmc.ncbi.nlm.nih.gov]

- 2. : Dosage, Uses, Bromhexine and Interactions Side Effects [medicoverhospitals.in]

- 3. : Uses, Dosage, and Bromhexine | Vinmec Hydrochloride Side Effects [vinmec.com]

- 4. This compound: Potential Approach to Prevent ... [clinmedjournals.org]

- 5. A reappraisal of the mucoactive activity and clinical efficacy ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in broilers ... [sciencedirect.com]

- 7. Bromhexine - an overview | ScienceDirect Topics [sciencedirect.com]

Bromhexine hydrochloride uses indications respiratory disorders

Established Uses and Pharmacological Profile

Bromhexine hydrochloride is a mucolytic drug first introduced for medical use in 1966. It is commonly used to treat respiratory conditions associated with viscous or excessive mucus, such as acute and chronic bronchitis [1] [2] [3]. It is also employed as an adjunct therapy with antibiotics in severe respiratory infections to enhance antibiotic concentration in lung tissue [2] [3].

Mechanism of Action as a Mucolytic

Bromhexine's primary action is facilitating mucus clearance through a multi-step process [1] [2] [4]:

- Thins Mucus: It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers within the mucus, reducing its viscosity.

- Enhances Clearance: Thinner mucus is more easily transported by the respiratory cilia and expectorated.

The clinical effect typically manifests after 2-3 days of oral administration, but can be observed within about 15 minutes when administered via injection [2].

Figure 1: Bromhexine's primary mucolytic mechanism of action for expectoration.

Standard Dosage and Administration

Dosage varies by age and formulation. Treatment duration should generally not exceed 8-10 days unless under direct physician supervision [1] [2].

| Patient Group | Dosage (Oral) | Frequency | Formulations |

|---|---|---|---|

| Adults & Children >12 yrs | 8 mg - 16 mg | 3 times/day [1] [2] | Tablets, Syrup, Injection [2] |

| Children 5-12 yrs | 4 mg | 4 times/day [1] | Syrup [2] |

| Children 2-5 yrs | 4 mg | 2 times/day [1] | Syrup [2] |

| Children <2 yrs | 1 mg | 3 times/day [2] | Syrup [2] |

Key Pharmacokinetic Parameters

Understanding the drug's journey through the body is crucial for dosing and anticipating interactions.

| Parameter | Value / Description | Significance |

|---|---|---|

| Bioavailability | ~20-27% (oral) [2] [3] | Low due to extensive first-pass metabolism; food can increase it [2]. |

| Protein Binding | 95-99% [2] [3] | High; potential for drug-drug interactions. |

| Metabolism | Extensive hepatic [3] [4] | Main metabolite is ambroxol, which is also a marketed mucolytic [2] [3]. |

| Half-Life | 13 - 40 hours (terminal) [2] | Relatively long, allowing for less frequent dosing. |

| Elimination | ~90% in urine, mainly as metabolites [2] | Requires caution in severe renal impairment [1]. |

Emerging Research and Novel Indications

Potential Antiviral Application against SARS-CoV-2

Recent studies indicate bromhexine may inhibit the human transmembrane protease serine 2 (TMPRSS2) [2] [3]. TMPRSS2 is crucial for viral entry of viruses like influenza and SARS-CoV-2 by cleaving the viral spike protein. Bromhexine's inhibition of this protease could potentially block viral entry into host cells [3]. Its metabolite, ambroxol, may also interact with the ACE2 receptor, another key host protein used by SARS-CoV-2 [3]. Clinical observations noted reduced mortality and disease severity in COVID-19 patients treated with bromhexine [5].

Figure 2: Proposed antiviral mechanism of bromhexine via TMPRSS2 protease inhibition.

Novel Investigation as a Pancreatic Lipase Inhibitor

A 2025 study investigated bromhexine as a potential anti-obesity agent by inhibiting pancreatic lipase (PL), a key enzyme for dietary fat absorption [5].

- Inhibition Kinetics: The study classified bromhexine as a mixed-type inhibitor with an IC50 value of 360 µM and an inhibition constant (Ki) of 450 µM, comparable to the approved drug Orlistat [5].

- Molecular Mechanism: Molecular docking revealed that bromhexine stably interacts with the His263 residue in the PL active site via hydrogen bonding, reducing the enzyme's affinity for its natural substrate [5].

Detailed Experimental Protocol for Key Studies

In Vitro Protocol for Pancreatic Lipase Inhibition [5]

This methodology evaluates bromhexine's efficacy and mechanism as a pancreatic lipase inhibitor.

1. Objective: Determine the inhibitory potential and mechanism of bromhexine against pancreatic lipase. 2. Materials:

- Purified pancreatic lipase.

- Bromhexine and Orlistat (reference control) solutions.

- Substrate: para-Nitrophenyl butyrate (pNPB) or similar.

- Buffer (e.g., Tris-HCl, pH 8.2).

- Microplate reader or spectrophotometer. 3. Methods:

- Enzyme Assay: Monitor the hydrolysis of pNPB to para-nitrophenol (yellow color) by measuring absorbance at 405-410 nm.

- IC50 Determination:

- Incubate fixed enzyme concentration with increasing concentrations of bromhexine.

- Add substrate, measure initial reaction rates.

- Plot inhibitor concentration vs. % enzyme activity to calculate IC50.

- Kinetic Inhibition Analysis (Lineweaver-Burk Plot):

- Measure reaction rates at varying substrate concentrations, with and without fixed bromhexine concentrations.

- Plot 1/[S] vs. 1/V. A mixed-type inhibition shows lines that intersect between the y-axis and the origin.

- Calculate Ki from secondary plots of slope or y-intercept vs. inhibitor concentration.

In Silico Protocol for Molecular Docking [5]

This protocol elucidates atom-level interactions between bromhexine and its targets.

1. Protein Preparation:

- Obtain the 3D structure of the target protein (e.g., Pancreatic Lipase, PDB ID: 1LPB; TMPRSS2 model).

- Using software like Schrödinger's Protein Preparation Wizard:

- Add missing hydrogen atoms and assign bond orders.

- Remove unwanted water molecules.

- Optimize hydrogen bonds and perform restrained energy minimization. 2. Ligand Preparation:

- Retrieve the 3D structure of bromhexine (e.g., from PubChem).

- Prepare using LigPrep: generate possible ionization states at physiological pH (7.0 ± 2.0) and perform energy minimization. 3. Molecular Docking:

- Define the receptor grid around the catalytic active site (e.g., Ser152, Asp176, His263 for PL).

- Perform docking (e.g., using Glide with Extra Precision (XP) mode) to predict the binding pose and calculate the docking score. 4. Validation & Dynamics:

- Run Molecular Dynamics (MD) simulations (e.g., 200 ns) to assess complex stability in a solvated system.

- Perform Binding Pose Metadynamics (BPMD) to evaluate the stability of the ligand's binding pose.

Safety, Tolerability, and Precautions

Bromhexine is generally well-tolerated, but considerations are necessary for specific populations [1] [2].

- Common Side Effects: Gastrointestinal issues (abdominal pain, nausea, diarrhea, vomiting), headache, dizziness, and skin rash [1] [2].

- Important Precautions:

- Avoid in certain groups: Use with extreme caution or avoid in patients with a history of gastric ulcers, as it can damage the gastric mucosal barrier [1] [2].

- Asthma patients: May induce bronchospasm in sensitive individuals [1] [2].

- Impaired clearance: Monitor patients with severe liver or kidney disease [1].

- Risk of accumulation: Avoid use with other cough suppressants and use caution in the elderly, debilitated, and children under 2, who may not effectively expel thinned mucus [1] [2].

- Pregnancy and Lactation: Not recommended due to lack of adequate safety data [2].

References

spectrophotometric method Bromhexine hydrochloride diazotization coupling

Principle of the Method

The analysis relies on the presence of a primary aromatic amino group in the Bromhexine HCl molecule [1]. The method involves a two-step reaction often referred to as the Bratton-Marshall method [1]: